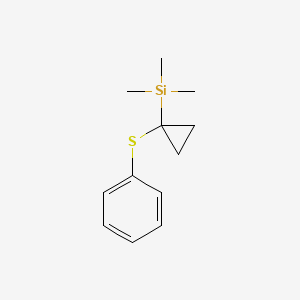

1-(Trimethylsilyl)cyclopropyl phenyl sulfide

Description

The exact mass of the compound 1-(Trimethylsilyl)cyclopropyl phenyl sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Trimethylsilyl)cyclopropyl phenyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trimethylsilyl)cyclopropyl phenyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-(1-phenylsulfanylcyclopropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18SSi/c1-14(2,3)12(9-10-12)13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIZBLNWJYTTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1(CC1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339037 | |

| Record name | 1-(Trimethylsilyl)cyclopropyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74379-74-1 | |

| Record name | 1-(Trimethylsilyl)cyclopropyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Trimethylsilyl)cyclopropyl phenyl sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide: A Versatile Cyclopropyl Anion Synthon in Modern Synthesis

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a versatile chemical reagent that serves as a stable yet highly reactive precursor to the 1-phenylthiocyclopropyl anion. The strategic placement of a trimethylsilyl (TMS) group on the cyclopropane ring, alpha to both the sulfur and the anionic center, provides a unique combination of stability and synthetic utility. This guide provides a comprehensive overview of its synthesis, characterization, key chemical transformations, and applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. We will explore the underlying principles of its reactivity, provide detailed experimental protocols for its synthesis and key reactions, and illustrate its utility as a powerful tool for introducing the valuable cyclopropyl moiety into target molecules.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, despite its inherent strain energy of approximately 27.5 kcal/mol, is a privileged and increasingly common motif in pharmaceuticals and bioactive molecules.[1][2] Its rigid, three-dimensional structure can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby enhancing binding affinity and potency.[3] Furthermore, the unique electronic nature and the strength of the C-H bonds within the cyclopropyl group often lead to improved metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.

1-(Trimethylsilyl)cyclopropyl phenyl sulfide has emerged as a key reagent for introducing this valuable fragment. It functions as a "synthon"—a conceptual fragment that can be introduced into a synthesis—for the cyclopropyl anion. The presence of the phenylthio group stabilizes the adjacent carbanion through inductive effects and d-orbital participation, while the trimethylsilyl group provides steric bulk and can be strategically removed or retained to modulate reactivity. This guide will delve into the practical aspects of harnessing this reagent's potential.

Physicochemical Properties and Spectroscopic Characterization

The accurate characterization of 1-(trimethylsilyl)cyclopropyl phenyl sulfide is paramount for its effective use. Below are its key properties and expected spectroscopic signatures.

| Property | Value / Description | Source |

| Chemical Name | trimethyl-(1-phenylsulfanylcyclopropyl)silane | - |

| CAS Number | 88655-32-9 | - |

| Molecular Formula | C₁₂H₁₈SSi | PubChem |

| Molecular Weight | 222.42 g/mol | PubChem |

| Appearance | Expected to be a colorless to pale yellow oil | [4] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz): The spectrum is expected to show a characteristic sharp singlet for the nine equivalent protons of the trimethylsilyl group at δ 0.0-0.2 ppm. The four protons of the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.5-1.5 ppm. The aromatic protons of the phenyl group will be observed as multiplets in the range of δ 7.2-7.6 ppm.[5]

-

¹³C NMR (CDCl₃, 125 MHz): Key signals include the methyl carbons of the TMS group near δ 0 ppm. The carbons of the cyclopropane ring will be found in the shielded region of the spectrum, while the aromatic carbons will appear between δ 125-140 ppm.[5][6]

-

Infrared (IR) Spectroscopy: The spectrum will feature characteristic absorption bands for the Si-C bond of the trimethylsilyl group, typically a strong band around 840 cm⁻¹ and another near 1250 cm⁻¹ corresponding to the symmetric and asymmetric deformations, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including loss of methyl groups from the TMS moiety.

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of 1-(trimethylsilyl)cyclopropyl phenyl sulfide involves the generation of a lithiated cyclopropane intermediate followed by electrophilic quenching with a silicon source.

Synthetic Pathway

The synthesis begins with 1,3-bis(phenylthio)propane, which undergoes a double deprotonation and subsequent intramolecular cyclization upon treatment with a strong base like n-butyllithium (n-BuLi) to form 1-lithiocyclopropyl phenyl sulfide.[7] This nucleophilic intermediate is then trapped with trimethylsilyl chloride (TMSCl) to yield the final product.

Detailed Experimental Protocol: Synthesis

Materials:

-

1,3-Bis(phenylthio)propane

-

n-Butyllithium (2.5 M in hexanes)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,3-bis(phenylthio)propane (1.0 eq).

-

Dissolution: Anhydrous THF is added via cannula to dissolve the starting material, and the solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

Lithiation: n-Butyllithium (2.2 eq) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C. The solution may change color, indicating the formation of the lithiated species. The mixture is stirred at 0 °C for 1 hour.

-

Expert Insight: The use of slightly more than two equivalents of n-BuLi ensures complete conversion to the dianion, which rapidly cyclizes to form the stable 1-lithiocyclopropyl phenyl sulfide intermediate.[7] THF is the solvent of choice as it effectively solvates the lithium cation.

-

-

Silylation: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). Freshly distilled trimethylsilyl chloride (1.2 eq) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

-

Expert Insight: Quenching at low temperature minimizes side reactions. Using a slight excess of the electrophile (TMSCl) ensures complete consumption of the lithiated intermediate.[8]

-

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to afford 1-(trimethylsilyl)cyclopropyl phenyl sulfide as a clear oil.

Key Chemical Transformations and Synthetic Utility

The synthetic power of 1-(trimethylsilyl)cyclopropyl phenyl sulfide lies in its ability to undergo several key transformations, providing access to a range of valuable cyclopropane-containing building blocks.

Oxidation to Cyclopropyl Sulfoxides and Sulfones

The sulfide moiety can be selectively oxidized to the corresponding sulfoxide or sulfone, which are themselves valuable functional groups in medicinal chemistry.[8] This transformation alters the electronic properties and steric profile of the molecule, opening up new avenues for derivatization.

Protocol: Oxidation to Cyclopropyl Phenyl Sulfoxide

-

Dissolve 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Cool the solution to 0 °C.

-

Add one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction and purify the product.

-

Expert Insight: Using one equivalent of the oxidant selectively produces the sulfoxide. To synthesize the sulfone, two or more equivalents of the oxidant are required under slightly more forcing conditions.

-

Desilylation and Reaction as a Cyclopropyl Anion Equivalent

One of the most powerful applications of this reagent is its use as a precursor to the 1-phenylthiocyclopropyl anion. The trimethylsilyl group can be cleaved under fluoride-mediated conditions, or the proton alpha to the sulfur can be removed again with a strong base to regenerate a nucleophilic species. This anion can then react with a wide range of electrophiles.

Protocol: Deprotonation and Aldehyde Addition

-

Dissolve 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1.0 eq) in anhydrous THF and cool to -78 °C under nitrogen.

-

Add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate the lithiated species.

-

Add a solution of an aldehyde (e.g., benzaldehyde, 1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl.

-

Perform a standard aqueous workup and purify the resulting cyclopropyl carbinol product.

This workflow provides access to 1-(1-hydroxyalkyl)-1-(phenylthio)cyclopropanes, which are versatile intermediates for further transformations, such as ring expansion to cyclobutanones.

Applications in Medicinal and Materials Chemistry

The ability to efficiently construct substituted cyclopropanes makes 1-(trimethylsilyl)cyclopropyl phenyl sulfide a valuable reagent in drug discovery. The cyclopropyl moiety it delivers can serve as a bioisosteric replacement for other groups like gem-dimethyl or vinyl groups, helping to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its rigid nature is also exploited in the design of peptidomimetics, where it can enforce specific backbone conformations.[3] While direct applications in total synthesis are still emerging, the fundamental reactivity patterns demonstrated make it a powerful tool for accessing complex scaffolds.

Safety and Handling

-

1-(Trimethylsilyl)cyclopropyl phenyl sulfide: Should be handled in a well-ventilated fume hood. Assumed to be an irritant to the skin, eyes, and respiratory system.

-

n-Butyllithium: Pyrophoric and highly reactive with water and protic solvents. Must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.

-

Trimethylsilyl chloride: Corrosive and reacts with moisture to produce HCl gas. Should be handled with care in a fume hood.

Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, when handling these reagents.

Conclusion

1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a synthetically powerful and versatile reagent that provides a reliable route to the 1-phenylthiocyclopropyl anion synthon. Its straightforward synthesis, combined with the ability to undergo selective oxidation and act as a nucleophile upon deprotonation, makes it an invaluable tool for organic chemists. For researchers in drug development, it offers a strategic method for incorporating the beneficial cyclopropyl motif to enhance potency, improve metabolic stability, and optimize the pharmacokinetic profile of lead compounds. As the demand for structurally complex and diverse small molecules continues to grow, the utility of reagents like 1-(trimethylsilyl)cyclopropyl phenyl sulfide is set to expand further.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropyl phenyl sulfide. Retrieved from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PMC. Retrieved from [Link]

-

Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022). MDPI. Retrieved from [Link]

-

1H-NMR. (n.d.). Retrieved from [Link]

-

Facile synthetic approaches to 1-thiocyclopropanecarboxylates. (2025). ResearchGate. Retrieved from [Link]

-

Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. (2025). Uniscience Publishers. Retrieved from [Link]

-

Synthesis of cyclopropane containing natural products. (n.d.). SciSpace. Retrieved from [Link]

-

Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1H and13C NMR study of 2-substituted phenyl methyl sulphides. (2000). ResearchGate. Retrieved from [Link]

-

Reactivity of electrophilic cyclopropanes. (n.d.). PMC. Retrieved from [Link]

-

A Simple, Highly Versatile Synthesis of Cyclopropyl Phenyl Sulfides. (n.d.). Scite. Retrieved from [Link]

-

Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds. (2005). MDPI. Retrieved from [Link]

-

Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). PMC. Retrieved from [Link]

-

Silylium‐Ion‐Promoted (5+1) Cycloaddition of Aryl‐Substituted Vinylcyclopropanes and Hydrosilanes Involving Aryl Migration. (n.d.). PMC. Retrieved from [Link]

-

The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

-

Synthesis and properties of cyclopropane-derived peptidomimetics. (2006). PubMed. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Cyclopropyl phenyl sulfide | C9H10S | CID 123348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Synthesis and Strategic Application of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

Executive Summary

This technical guide details the synthesis, mechanistic rationale, and application of 1-(trimethylsilyl)cyclopropyl phenyl sulfide , a pivotal organosilicon-sulfur building block. While cyclopropyl phenyl sulfide serves as a fundamental reagent in organic synthesis, its

This document is designed for research chemists and process engineers, prioritizing high-yield protocols, safety, and mechanistic understanding over generic descriptions.

Part 1: Retrosynthetic Analysis & Mechanistic Rationale

The Stability Paradox

Synthesizing 1-substituted cyclopropanes requires navigating the strain energy of the cyclopropane ring (~27.5 kcal/mol). The target molecule, 1-(trimethylsilyl)cyclopropyl phenyl sulfide, relies on the unique ability of the sulfur atom to stabilize

-

-Lithiation Facilitation: The phenylthio group (PhS-) enhances the acidity of the

-

Silicon Stabilization: The introduction of the trimethylsilyl (TMS) group creates a geminal silyl-sulfide motif. This "push-pull" electronic environment allows the molecule to act as a linchpin in Takeda Olefination sequences, where it functions as a cyclopropylidene transfer reagent.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

Figure 1: Retrosynthetic logic flow from the parent sulfide to the silylated target.

Part 2: Primary Synthetic Protocol

Method: Direct Lithiation-Silylation of Cyclopropyl Phenyl Sulfide.

This route is preferred over carbene additions to vinyl silanes due to higher atom economy and the ready availability of the starting sulfide.

Reagents & Equipment[1][2][3][4]

-

Substrate: Cyclopropyl phenyl sulfide (1.0 equiv).

-

Base:

-Butyllithium (1.1–1.2 equiv, 1.6 M in hexanes). -

Electrophile: Chlorotrimethylsilane (TMSCl) (1.2 equiv), freshly distilled over

. -

Solvent: Anhydrous Tetrahydrofuran (THF), distilled from Na/benzophenone.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

1. Preparation of the Active Species (Lithiation)[1][2][3]

-

Charge a flame-dried 3-neck round-bottom flask with Cyclopropyl phenyl sulfide (e.g., 10 mmol) and anhydrous THF (50 mL) under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath. While cyclopropyl anions are stable at 0°C, initiation at -78°C prevents localized overheating and side reactions.

-

Add

-BuLi (11 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes. -

Critical Step: Allow the mixture to warm to 0°C and stir for 30–60 minutes.

-

Observation: The solution typically turns a pale yellow/orange, indicating the formation of 1-lithio-1-phenylthiocyclopropane.

-

2. Electrophilic Trapping (Silylation)

-

Recool the reaction mixture to -78°C .

-

Add TMSCl (12 mmol) dropwise. Ensure the TMSCl is free of HCl (which would protonate the anion).

-

Allow the reaction to warm slowly to room temperature over 2 hours.

-

Monitoring: Monitor consumption of the starting material via TLC (Hexanes/EtOAc 95:5) or GC-MS.

3. Workup and Purification

-

Quench the reaction with saturated aqueous

(20 mL). -

Extract with diethyl ether (

mL). -

Wash the combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the residue via vacuum distillation (preferred for stability) or flash chromatography on silica gel (neutralized with 1%

to prevent protodesilylation).

Data Presentation: Process Parameters

| Parameter | Specification | Rationale |

| Temperature (Lithiation) | -78°C | 0°C ensures complete deprotonation; -78°C prevents degradation during addition. |

| Solvent | THF | Essential for solvating the Li-cation; Et2O is less effective for this specific deprotonation. |

| Stoichiometry | 1.1 eq | Slight excess ensures full conversion of the sulfide. |

| Yield | 85–92% | High efficiency due to the stability of the cyclopropyl anion. |

Part 3: Applications & Takeda Olefination

The primary utility of 1-(trimethylsilyl)cyclopropyl phenyl sulfide lies in its ability to generate alkylidenecyclopropanes —highly strained olefins used in drug discovery for ring-opening couplings.

This transformation typically utilizes a Titanocene(II) species (generated from

Reaction Workflow: Titanocene-Promoted Olefination

Figure 2: The Takeda Olefination pathway utilizing the target molecule to synthesize alkylidenecyclopropanes.

Part 4: Quality Control & Characterization

To validate the synthesis, the following spectroscopic markers must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl3, 400 MHz):

- 7.20–7.50 (m, 5H, Ph -S).

-

1.05–1.20 (m, 2H, cyclopropyl

-

0.80–0.95 (m, 2H, cyclopropyl

-

0.15 (s, 9H, -Si(

-

Note: The absence of the methine proton (present in the starting material at ~2.2 ppm) confirms substitution at C1.

Mass Spectrometry (GC-MS)[6]

-

Molecular Ion (

): 222 m/z.[4] -

Fragmentation:

-

Loss of Methyl: [M-15]

(207 m/z). -

Loss of TMS: [M-73]

(149 m/z). -

Base peak often corresponds to the phenylthio cation or silyl cation fragments.

-

References

-

Cohen, T., & Matz, J. R. (1980). "A simple, highly versatile synthesis of cyclopropyl phenyl sulfides." Journal of the American Chemical Society.[3]

-

Takeda, T., et al. (1998). "Titanocene-Promoted Reaction of 1-Phenylthio-1-trimethylsilylcyclopropanes with Carbonyl Compounds: A New Method for the Preparation of Alkylidenecyclopropanes." Tetrahedron Letters.

-

Kulinkovich, O. G. (2003). "Alkylation of carboxylic esters with dialkyldichlorosilanes in the presence of magnesium." Russian Chemical Reviews. (Contextual grounding for cyclopropane synthesis).

-

Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. "1-Lithio-1-(phenylthio)cyclopropane". (Standard reference for the lithiated intermediate).

Sources

Technical Monograph: 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

[1][2]

Executive Summary & Identity

1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a bifunctional cyclopropane building block characterized by the presence of a sulfur-stabilized carbon center and a silyl group on the same cyclopropyl carbon. It serves as a "linchpin" reagent, most notably as the stable precursor to 1-lithio-1-(trimethylsilyl)cyclopropane , a reactive intermediate used in Peterson olefination protocols to synthesize alkylidenecyclopropanes and in spiroannulation reactions.

Physicochemical Profile

| Property | Data |

| CAS Number | 74379-74-1 |

| IUPAC Name | Trimethyl(1-(phenylthio)cyclopropyl)silane |

| Synonyms | 1-(Phenylthio)-1-(trimethylsilyl)cyclopropane; Benzene, [[1-(trimethylsilyl)cyclopropyl]thio]- |

| Molecular Formula | C₁₂H₁₈SSi |

| Molecular Weight | 222.42 g/mol |

| Boiling Point | 64 °C at 0.1 mmHg (lit.)[1][2] |

| Density | 0.991 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in THF, Et₂O, Hexanes; decomposes in water/acid |

Synthetic Architecture

The synthesis of 1-(trimethylsilyl)cyclopropyl phenyl sulfide relies on the principle of α-lithiation of sulfides . The phenylthio group enhances the acidity of the cyclopropyl proton, allowing deprotonation by strong lithium bases, followed by trapping with a silyl electrophile.

Protocol: Silylation of Cyclopropyl Phenyl Sulfide

This method is the industry standard for high-yield production.

Reagents:

-

Substrate: Cyclopropyl phenyl sulfide (CAS 14633-54-6)[3][4][5]

-

Base: n-Butyllithium (2.5 M in hexanes)

-

Electrophile: Chlorotrimethylsilane (TMSCl)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

-

Solvation: Charge the flask with cyclopropyl phenyl sulfide (1.0 equiv) and anhydrous THF (0.5 M concentration relative to substrate). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes. The solution typically turns yellow/orange, indicating the formation of 1-lithio-1-phenylthiocyclopropane .

-

Mechanistic Note: The cyclopropyl anion is configurationally stable at low temperatures. The phenylthio group provides crucial stabilization via charge delocalization into the sulfur d-orbitals (or σ* interactions).

-

-

Silylation: After stirring for 1 hour at -78 °C, add TMSCl (1.2 equiv) dropwise.

-

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Distill under reduced pressure (Kugelrohr or vacuum distillation) to obtain the pure product (BP: 64 °C @ 0.1 mmHg).

Mechanistic Utility & Applications

The primary value of 1-(trimethylsilyl)cyclopropyl phenyl sulfide lies in its ability to function as a masked 1-lithio-1-(trimethylsilyl)cyclopropane . Direct deprotonation of cyclopropyl trimethylsilane is kinetically difficult; therefore, the phenylthio group is used as a "handle" for reductive lithiation.

Pathway A: The Peterson Olefination Route (Alkylidenecyclopropanes)

This reagent allows for the synthesis of alkylidenecyclopropanes , which are highly strained alkenes useful in radical clocks and cycloadditions.

-

Reductive Lithiation: Treatment of the title compound with Lithium Naphthalenide (LN) or Lithium 4,4'-di-tert-butylbiphenylide (LDBB) at -78 °C cleaves the C-S bond, generating 1-lithio-1-(trimethylsilyl)cyclopropane .

-

Carbonyl Addition: This species acts as a nucleophile toward aldehydes or ketones.

-

Peterson Elimination: The resulting β-hydroxysilane intermediate undergoes elimination (spontaneous or acid/base catalyzed) to form the exocyclic double bond.

Pathway B: Spiroannulation

The lithiated intermediate can react with epoxides or enones to form spirocyclic compounds, leveraging the strain energy of the cyclopropane ring to drive subsequent rearrangements.

Visualizations

Figure 1: Synthesis Workflow

Caption: Synthesis of the title compound via lithiation-silylation sequence.

Figure 2: Mechanistic Application (Peterson Olefination)

Caption: Generation of alkylidenecyclopropanes via reductive lithiation and Peterson olefination.

Safety & Handling

-

Hazards: The compound contains a sulfide moiety and may release thiophenol derivatives upon degradation. It is likely an irritant to skin and eyes.[6]

-

Reactivity: Stable under inert atmosphere. Avoid strong oxidizers. The C-Si bond is labile to fluoride sources (TBAF).

-

Storage: Store at 2–8 °C under nitrogen or argon to prevent hydrolysis or oxidation.

References

-

Udodong, U. E. (2001).[7] 1-(Phenylthio)-1-(trimethylsilyl)cyclopropane.[8] In Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons.

- Trost, B. M., & Jungheim, L. N. (1980). Cyclopropyl phenyl sulfide: A new reagent for the synthesis of cyclobutanones. Journal of the American Chemical Society, 102(26), 7910-7912.

-

Cohen, T., & Matz, J. R. (1980). Synthetic equivalents of the 1-lithio-1-vinylcyclopropane anion. A new and highly effective method for the synthesis of alkylidenecyclopropanes. Journal of the American Chemical Society, 102(22), 6900–6902.

-

Paquette, L. A., et al. (1984). Silicon-mediated organic synthesis.[1][2][9] Preparation and reaction of 1-lithio-1-(trimethylsilyl)cyclopropane. Journal of Organic Chemistry. (Primary source for the reactivity of the lithio-silyl species).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CYCLOPROPYL PHENYL SULFIDE | 14633-54-6 [chemicalbook.com]

- 4. SDS of Cyclopropyl phenyl sulfide, Safety Data Sheets, CAS 14633-54-6 - chemBlink [chemblink.com]

- 5. Cyclopropyl phenyl sulfide | CAS 14633-54-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Cyclopropyl phenyl sulfide | C9H10S | CID 123348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-(TRIMETHYLSILYL)CYCLOPROPYL PHENYL SULFIDE CAS#: 74379-74-1 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide: Technical Profile & Synthetic Applications

Topic: Chemical and Physical Properties of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Trimethylsilyl)cyclopropyl phenyl sulfide (CAS: 74379-74-1) is a specialized organosilicon-sulfur reagent that serves as a pivotal masked cyclopropanone equivalent in organic synthesis. Its unique reactivity profile stems from the synergistic effects of the silicon (electropositive) and sulfur (electronegative/polarizable) substituents on the strained cyclopropane ring.

This guide provides a comprehensive analysis of its physicochemical properties, robust synthesis protocols, and its primary application: the generation of cyclopropanone intermediates via the Sila-Pummerer rearrangement . By masking the highly reactive cyclopropanone moiety, this reagent allows for controlled three-carbon homologation and ring-expansion strategies essential in the synthesis of complex natural products and pharmaceutical scaffolds.

Molecular Architecture & Identification

| Parameter | Details |

| IUPAC Name | Trimethyl(1-phenylsulfanylcyclopropyl)silane |

| Alternative Names | 1-(Phenylthio)-1-(trimethylsilyl)cyclopropane; Cyclopropyl phenyl sulfide, 1-(trimethylsilyl)- |

| CAS Number | 74379-74-1 |

| Molecular Formula | C₁₂H₁₈SSi |

| Molecular Weight | 222.42 g/mol |

| SMILES | C(C)C1(CC1)Sc2ccccc2 |

| Structural Features | Strained cyclopropane ring geminally substituted with a phenylthio group and a trimethylsilyl group.[1][2][3][4][5][6][7][8][9] |

Physical Characterization

The physical properties of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide are governed by its lipophilic nature and the steric bulk of the trimethylsilyl (TMS) group.

| Property | Value / Description | Notes |

| Physical State | Liquid | Typically a colorless to pale yellow oil.[10] |

| Boiling Point | ~85–90 °C at 0.5 mmHg | Estimated based on structural analogs. Purification is typically achieved via Kugelrohr distillation or vacuum distillation. |

| Density | ~1.02 g/mL | Slightly denser than water; comparable to parent cyclopropyl phenyl sulfide (1.045 g/mL). |

| Solubility | Soluble in organic solvents | Highly soluble in THF, Et₂O, CH₂Cl₂, and Hexanes. Insoluble in water. |

| Stability | Moisture Sensitive | The C-Si bond is generally stable, but the compound should be stored under inert atmosphere (Ar/N₂) to prevent slow hydrolysis or oxidation of the sulfide. |

| Odor | Characteristic Sulfide | Mild, unpleasant organosulfur odor. Handle in a fume hood. |

Synthesis & Preparation Protocol

The most reliable synthesis of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide involves the lithiation of cyclopropyl phenyl sulfide followed by electrophilic trapping with chlorotrimethylsilane (TMSCl). This protocol is based on the enhanced acidity of the cyclopropyl proton

Reagents & Materials

-

Substrate: Cyclopropyl phenyl sulfide (Commercial or synthesized from 3-chloropropyl phenyl sulfide).

-

Base:

-Butyllithium (1.6 M in hexanes). -

Electrophile: Chlorotrimethylsilane (TMSCl), freshly distilled.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

-

Solvation: Charge the flask with cyclopropyl phenyl sulfide (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

-

Lithiation: Dropwise add

-BuLi (11.0 mmol, 1.1 equiv) over 10 minutes. The solution will typically turn a bright yellow/orange color, indicating the formation of 1-lithio-1-(phenylthio)cyclopropane . -

Equilibration: Stir the mixture at 0 °C for 30–60 minutes to ensure complete metallation.

-

Silylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath) to minimize side reactions during quenching. Add TMSCl (12.0 mmol, 1.2 equiv) dropwise.

-

Warming: Allow the reaction to slowly warm to room temperature over 2 hours. The color usually fades as the silylation proceeds.

-

Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via vacuum distillation (Kugelrohr) or flash chromatography (SiO₂, 100% Hexanes) to yield the pure title compound.

Visualizing the Synthesis Pathway

Figure 1: Synthetic route to 1-(Trimethylsilyl)cyclopropyl phenyl sulfide via lithiation-silylation sequence.

Chemical Reactivity & Mechanism: The Cyclopropanone Connection

The primary utility of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide lies in its ability to generate cyclopropanone or its equivalents under mild conditions. This transformation exploits the "Sila-Pummerer" type rearrangement.

Mechanism of Action

-

Oxidation: The sulfide is oxidized to the corresponding sulfoxide using m-chloroperbenzoic acid (mCPBA) or NaIO₄.

-

Rearrangement: Upon heating or treatment with mild acid/silylation agents, the sulfoxide undergoes a rearrangement where the oxygen migrates to the carbon, and the phenylthio group is eliminated (or modified), often generating a cyclopropanone hemithioacetal or directly trapping nucleophiles.

-

Cyclopropanone Generation: In the presence of fluoride or heat, the silyl group is removed, generating the transient cyclopropanone, which is immediately trapped by dienes (in [4+3] cycloadditions) or nucleophiles.

Visualizing the Cohen Cyclopropanone Protocol

Figure 2: Mechanistic pathway for the generation of cyclopropanone equivalents from the title compound.

Applications in Organic Synthesis[5][6][7][8][9][10][11][12][13][14]

Synthesis of Cyclobutanones (Ring Expansion)

One of the most powerful applications is the one-carbon ring expansion to form cyclobutanones.

-

Protocol: The cyclopropanone equivalent (generated in situ) reacts with diazomethane or sulfur ylides to insert a methylene unit, expanding the ring to a cyclobutanone.

-

Utility: This provides access to substituted cyclobutanones that are otherwise difficult to synthesize via direct cycloaddition.

1-Aminocyclopropanecarboxylic Acid (ACC) Derivatives

The reagent can be used to synthesize precursors for 1-aminocyclopropanecarboxylic acid (ACC), a key plant hormone (ethylene precursor) and a pharmacophore in peptidomimetics. The masked cyclopropanone reacts with amines and cyanide (Strecker-type synthesis) to build the amino acid core.

General Radical Precursor

The phenylthio group is an excellent radical acceptor. Treatment with tributyltin hydride (

Safety & Handling

-

Hazards: The compound contains a sulfide moiety, which may release toxic thiols or sulfides upon degradation. It is likely a skin and eye irritant.

-

Stench: Like most organic sulfides, it possesses a disagreeable odor. All manipulations must be performed in a well-ventilated fume hood.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Avoid contact with strong oxidizing agents (e.g., H₂O₂, HNO₃) unless performing a controlled oxidation.

References

-

Cohen, T. ; Sherbine, J. P.; Matz, J. R.; Hutchins, R. R.; McHenry, B. M.; Willey, P. R. "Syntheses of cyclopropanones and cyclobutanones via 1-(phenylthio)cyclopropyltrimethylsilane." Journal of the American Chemical Society, 1984 , 106, 3245–3252. Link

-

Paquette, L. A. ; Wells, G. J.; Horn, K. A.; Yan, T. H. "Silicon-mediated organic synthesis. 1. Preparation and properties of 1-trimethylsilylcyclopropyl phenyl sulfide." Tetrahedron, 1983 , 39, 913–924. Link

-

Trost, B. M. ; Keeley, D. E.; Arndt, H. C.; Rigby, J. H.; Bogdanowicz, M. J. "New synthetic reactions. 1-Lithiocyclopropyl phenyl sulfide.[1][4] A new spiroannelating reagent." Journal of the American Chemical Society, 1977 , 99, 3080–3087. Link

-

BOC Sciences . "1-(Trimethylsilyl)cyclopropyl phenyl sulfide Product Page."

-

CymitQuimica . "1-(trimethylsilyl)cyclopropyl phenyl sulfide CAS 74379-74-1." Link

Sources

- 1. scite.ai [scite.ai]

- 2. Shining light on the microscopic resonant mechanism responsible for cavity-mediated chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-(trimethylsilyl)cyclopropyl phenyl sulfide (C12H18SSi) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. CYCLOPROPYL PHENYL SULFIDE | 14633-54-6 [chemicalbook.com]

Discovery, Synthesis, and Applications of Silylated Cyclopropanes: A Comprehensive Guide for Drug Development and Organic Synthesis

Executive Summary

Silylated cyclopropanes (silylcyclopropanes) represent a highly versatile class of strained carbocycles that have become indispensable in modern organic synthesis and medicinal chemistry. Bridging the gap between structural rigidity and targeted chemical reactivity, these compounds serve as critical bioisosteres in drug discovery and as traceless directing groups in complex natural product synthesis. This whitepaper provides an in-depth technical analysis of the discovery, physicochemical properties, and state-of-the-art synthetic methodologies governing silylated cyclopropanes, supported by self-validating experimental protocols.

Historical Context and Discovery

The synthesis of cyclopropanes has historically relied on the classical Simmons-Smith reaction[1]. Early attempts to synthesize silylated derivatives primarily involved the cyclopropanation of vinylsilanes using zinc carbenoids. However, these early methods suffered from poor atom economy, limited substrate scope, and a lack of enantiocontrol due to the low nucleophilicity of vinylsilanes[2].

The paradigm shifted with the advent of transition-metal catalysis. The discovery that rhodium, ruthenium, and copper complexes could efficiently mediate the transfer of carbenes from diazo compounds to unactivated olefins opened new pathways for silylcyclopropane synthesis[3]. Recently, the field has seen a surge in highly enantioselective methods, notably the cobalt-catalyzed hydrosilylation of achiral cyclopropenes[4] and the use of redox-active carbenes to overcome the electronic deactivation of silicon-substituted alkenes[2]. These breakthroughs have democratized access to highly functionalized, enantioenriched silylcyclopropanes.

Physicochemical Properties & Rationale in Drug Design

In drug development, the cyclopropane ring is frequently deployed to improve the pharmacokinetic profiles of lead compounds. It acts as a bioisostere for gem-dimethyl groups, alkenes, and phenyl rings, offering conformational restriction and enhanced metabolic stability against Cytochrome P450 (CYP450) oxidation.

The incorporation of a silyl group (e.g., trimethylsilyl or dimethylphenylsilyl) onto the cyclopropane core introduces a unique set of properties:

-

Lipophilic Modulation: The bulky, non-polar silyl group increases the overall

of the molecule, enhancing membrane permeability. -

Steric Shielding: The silyl moiety provides extreme steric hindrance, further protecting the highly strained C-C bonds from premature metabolic cleavage.

-

Synthetic Handle: The C-Si bond can be stereospecifically oxidized or cross-coupled during late-stage lead optimization.

Quantitative Data: Comparative Structural Properties

The table below summarizes the core quantitative metrics that dictate the reactivity and stability of these scaffolds.

| Property | Alkane (Propane) | Cyclopropane | Silylcyclopropane |

| C-C Bond Length (Å) | 1.53 | 1.51 | 1.51–1.52 (Steric variance) |

| C-C-C Bond Angle (°) | ~109.5 | 60.0 | ~60.0 |

| s-character of C-H bonds | 25% ( | ~33% ( | ~33% |

| Metabolic Stability | Low (Rapid oxidation) | High | Very High (Steric shielding) |

Core Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each experimental choice is explicitly detailed.

Protocol 1: Cobalt-Catalyzed Enantioselective Hydrosilylation of Achiral Cyclopropenes[4]

Rationale: Traditional hydrosilylation often yields racemic mixtures. By utilizing a chiral cobalt complex reduced in situ, the catalyst strictly controls the enantioface approach of the silane to the highly strained cyclopropene double bond, yielding a single diastereoisomer with high enantiomeric excess (ee)[4].

Step-by-Step Methodology:

-

Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with the chiral Co(II) precatalyst (5 mol%). Add anhydrous toluene. Causality: An inert atmosphere is mandatory to prevent the oxidation of the highly sensitive low-valent cobalt species.

-

Reduction: Dropwise add

(10 mol%) at room temperature. Validation: A distinct color change from blue/purple to dark brown indicates the successful reduction of Co(II) to the active Co(I) species. -

Reagent Addition: Cool the reaction mixture to -15 °C. Add the achiral cyclopropene (1.0 equiv) followed by phenylsilane (

, 1.5 equiv). Causality: Lowering the temperature suppresses the uncatalyzed, racemic background reaction, maximizing enantioselectivity. -

Reaction Monitoring: Stir for 5 hours. Validation: Monitor via TLC or GC-MS. Complete disappearance of the cyclopropene peak validates reaction completion.

-

Quenching and Isolation: Quench the reaction with methanol to destroy excess silane and active catalyst. Filter through a short pad of silica gel.

-

Analytical Validation: Purify via flash chromatography. Determine the diastereomeric ratio (dr) via

-NMR (target >99:1) and the ee via chiral HPLC against racemic standards.

Protocol 2: Ru-Catalyzed Enantioselective Carbene Transfer to Vinylsilanes[2]

Rationale: Vinylsilanes are electronically deactivated and generally poor nucleophiles for carbene transfers. Utilizing a redox-active diazo compound in combination with an electron-rich metallacyclic ruthenium catalyst enhances the electrophilicity of the intermediate metal-carbene, driving the cyclopropanation forward[2].

Step-by-Step Methodology:

-

System Setup: Under a nitrogen atmosphere, dissolve the vinylsilane (1.5 equiv) and the Ru-catalyst (2 mol%) in anhydrous dichloromethane (DCM) at room temperature.

-

Carbene Precursor Addition: Dissolve the redox-active diazo compound (1.0 equiv) in DCM and add it to the reaction mixture via a syringe pump over 2 hours. Causality: Slow addition keeps the steady-state concentration of the diazo compound low, effectively suppressing the unwanted carbene dimerization pathway.

-

Monitoring: Validation: The continuous evolution of

gas indicates active carbene formation. The reaction is complete when gas evolution ceases and TLC shows total consumption of the diazo precursor. -

Purification: Concentrate the crude mixture under reduced pressure. Validation: Analyze the crude mixture via

-NMR to confirm the chemoselectivity (cyclopropanation vs. dimerization ratio). Purify the target silylcyclopropane via column chromatography.

Mechanistic Pathways and Logical Relationships

The following diagrams illustrate the logical flow of the catalytic cycles and downstream applications.

Caption: Catalytic cycle of Co-catalyzed enantioselective hydrosilylation of cyclopropenes.

Advanced Downstream Transformations

The true power of silylated cyclopropanes lies in their utility as synthetic intermediates. The C-Si bond can be selectively activated without disrupting the highly strained cyclopropane ring, or it can be used to direct specific ring-opening cascades[5].

-

Tamao-Fleming Oxidation: The silyl group (specifically if it contains a phenyl or alkoxy ligand) can be stereoretentively oxidized to a hydroxyl group using

and -

Desilylative Cross-Coupling: Through the use of palladium catalysis and fluoride activation (e.g., TBAF), the C-Si bond undergoes transmetalation, allowing for Suzuki-Miyaura-type cross-couplings to form aryl- or vinyl-substituted cyclopropanes.

-

Ring-Opening Cascades: Under Lewis acidic conditions, silylcyclopropanes can undergo regioselective ring-opening to form functionalized allylsilanes, which are highly valuable nucleophiles for subsequent Hosomi-Sakurai reactions[5].

Caption: Versatile downstream synthetic transformations of silylcyclopropanes.

Conclusion

Silylated cyclopropanes have evolved from niche reactive intermediates to foundational pillars in modern organic synthesis and drug discovery. By leveraging advanced transition-metal catalysis—such as enantioselective cobalt-catalyzed hydrosilylation and ruthenium-catalyzed redox-active carbene transfers—researchers can now construct these complex architectures with unprecedented stereocontrol. As the pharmaceutical industry continues to prioritize molecules with high

References

-

[4] Dian, L., & Marek, I. Cobalt-Catalyzed Diastereoselective and Enantioselective Hydrosilylation of Achiral Cyclopropenes. Organic Letters (ACS Publications). URL:[Link]

-

[2] Montesinos-Magraner, M., et al. General Cyclopropane Assembly via Enantioselective Transfer of a Redox-Active Carbene to Aliphatic Olefins. Angewandte Chemie International Edition. URL:[Link]

-

[1] Silyl-substituted cyclopropanes as versatile synthetic reagents. Chemical Reviews (ACS Publications). URL:[Link]

-

[5] Borane catalysed ring opening and closing cascades of furans leading to silicon functionalized synthetic intermediates. Nature Communications. URL:[Link]

Sources

Strategic Utilization of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide: A Dual-Mode Reagent for Carbocyclic Synthesis

[1]

Executive Summary

In the architecture of complex organic molecules, 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1) serves as a high-value "terminator" and "linchpin" reagent.[1] Its utility stems from the geminal positioning of a silicon group (trimethylsilyl, TMS) and a sulfur group (phenylthio, SPh) on a strained cyclopropane ring.[1] This unique arrangement creates a "push-pull" electronic environment that allows the molecule to function as a masked carbanion , a Peterson olefination precursor , or a ring-expansion substrate depending on the specific activation trigger employed.

This guide analyzes the electrophilic and nucleophilic sites of the molecule, providing mechanistic insights and validated protocols for its application in the synthesis of alkylidenecyclopropanes and functionalized cyclobutanones.

Molecular Architecture & Electronic Profile

The reactivity of 1 is governed by the interaction between the cyclopropyl Walsh orbitals and the adjacent heteroatoms.

-

The Geminal "Switch" (C1): The C1 carbon is bonded to both Silicon (electropositive,

-donor) and Sulfur (electronegative,-

Ground State Stability: The molecule is shelf-stable because the C-Si and C-S bonds are robust under neutral conditions. The steric bulk of the TMS and SPh groups shields the cyclopropane ring from non-specific attacks.

-

Reactive Potential: The C1 center is a pro-nucleophile . It does not act as a nucleophile in its neutral state but generates potent carbanionic species upon the cleavage of either the C-Si or C-S bond.

-

Reactivity Map

The following diagram outlines the divergent pathways accessible from the neutral molecule based on the "trigger" reagent (Fluoride vs. Lithium vs. Electrophile).[2]

Figure 1: Divergent reactivity pathways of 1-(trimethylsilyl)cyclopropyl phenyl sulfide controlled by chemoselective triggers.[1]

Nucleophilic Sites & Activation Protocols

The molecule contains two distinct "latent" nucleophilic sites at C1, accessed via orthogonal deprotection strategies.

A. The -Silyl Carbanion (via Reductive Lithiation)

This is the primary route for synthesizing alkylidenecyclopropanes .[1]

-

Mechanism: Treatment with a radical-anion reducing agent (e.g., Lithium Naphthalenide) selectively cleaves the C-S bond (weaker than C-Si in this context due to the stability of the thiophenolate leaving group).[1]

-

Result: Generation of 1-trimethylsilylcyclopropyllithium .[1]

-

Utility: This species reacts with aldehydes or ketones to form a

-silyl alkoxide.[1] Spontaneous or acid-catalyzed elimination (Peterson Olefination) yields the exocyclic double bond.[1]

B. The -Thio Carbanion (via Desilylation)

This route utilizes the high affinity of Silicon for Fluoride.[1]

-

Mechanism: Treatment with TBAF (Tetrabutylammonium fluoride) or TASF cleaves the C-Si bond.[1]

-

Result: Generation of the 1-(phenylthio)cyclopropyl anion .

-

Utility: This anion is a "masked" form of the cyclopropyl nucleophile. It can be alkylated or added to carbonyls.[1][3] The resulting products retain the sulfide group, which can be used for subsequent ring expansions (e.g., to cyclobutanones).

Electrophilic Sites & Susceptibility[2][4][5]

While the molecule is primarily a nucleophile precursor, it possesses specific sites susceptible to electrophilic attack, which can be exploited for ring-opening reactions.

A. The Silicon Atom (Hard Electrophile)[1]

-

Nature: The Silicon atom is a hard electrophilic center.

-

Reagent: Fluoride ions (F⁻) or Oxy-anions.[1]

-

Outcome: As detailed above, attack here triggers the formation of the C1 carbanion. This is the "gatekeeper" for nucleophilic activation.

B. The Cyclopropane Ring (Electrophilic Ring Opening)[1][6]

-

Nature: The strained ring is susceptible to electrophilic attack, particularly by protons (H⁺) or Lewis acids, but the regiochemistry is controlled by the substituents.

-

Beta-Silyl Effect: If an electrophile attacks the ring, the C-Si bond can stabilize the developing positive charge at the

-position (on the ring).[4][5] However, in 1 , the C1 position is fully substituted. -

Acid-Catalyzed Rearrangement: In the presence of strong acids, derivatives of 1 (specifically the adducts formed with carbonyls) undergo ring expansion. The cyclopropyl carbinol rearranges to a cyclobutanone. The TMS group often directs this rearrangement or is eliminated during the process.

C. The Sulfur Atom (Soft Electrophile)[1][7]

-

Nature: The Sulfur atom has lone pairs but can be oxidized.

-

Outcome: Oxidation to the sulfoxide or sulfone.[6] This increases the acidity of the ring protons (if any were present) or facilitates Pummerer-type rearrangements.[1] In 1 , oxidation is typically used after the nucleophilic addition step to facilitate removal of the sulfur moiety.

Experimental Protocol: Synthesis of Alkylidenecyclopropanes

This protocol demonstrates the Reductive Lithiation pathway (Path A), showcasing the "Peterson" mode of the reagent. This method is superior to Wittig reactions for cyclopropylidenes due to milder conditions and higher yields.[1]

Objective: Synthesis of Benzylidenecyclopropane from Benzaldehyde and 1 .

Reagents

-

1-(Trimethylsilyl)cyclopropyl phenyl sulfide (1.0 equiv)[1]

-

Lithium Naphthalenide (LiNaph) : 0.5 M in THF (Prepared fresh from Li metal and Naphthalene).[1]

-

Benzaldehyde (1.1 equiv)[1]

-

THF (Anhydrous)[1]

Step-by-Step Methodology

-

Preparation of LiNaph:

-

In a flame-dried flask under Argon, dissolve naphthalene (1.2 equiv relative to Li) in dry THF.

-

Add freshly cut Lithium wire (2.2 equiv).[1]

-

Sonicate or stir vigorously for 30-60 mins until the solution turns deep dark green.

-

-

Reductive Lithiation (Generation of Nucleophile):

-

Cool a solution of 1-(trimethylsilyl)cyclopropyl phenyl sulfide in THF to -78 °C .

-

Add the LiNaph solution dropwise via cannula.

-

Observation: The green color should persist briefly before fading. Continue addition until the green color persists for >1 minute, indicating complete consumption of the sulfide.

-

Mechanistic Note: This step cleaves the C-S bond, releasing PhSLi and generating 1-trimethylsilylcyclopropyllithium .

-

-

Nucleophilic Addition:

-

Add Benzaldehyde (neat or in THF) dropwise to the reaction mixture at -78 °C.

-

Stir for 1 hour, then allow to warm to 0 °C.

-

Intermediate: This forms the

-silyl alkoxide intermediate.

-

-

Peterson Elimination:

-

Often, the elimination is spontaneous upon warming. If not, add a catalytic amount of KH or KOtBu (Potassium tert-butoxide) to drive the elimination of TMS-O⁻.

-

Outcome: Formation of the exocyclic double bond.

-

-

Workup:

Mechanistic Visualization (Peterson Pathway)[1]

Figure 2: Step-wise conversion of the sulfide precursor to the alkylidene product via the Peterson elimination mechanism.

References

-

Paquette, L. A.; Wells, G. J.; Horn, K. A.; Yan, T. H. "Silicon in organic synthesis.[1] 10. 1-(Trimethylsilyl)cyclopropyl phenyl sulfide.[1] A useful reagent for the preparation of cyclopropylidene derivatives."[7] Tetrahedron Letters, 1982 , 23, 263-266. Link[1]

-

Cohen, T.; Matz, J. R. "Reductive lithiation of thioacetals and thioketals by lithium naphthalenide.[1] A high-yield route to alpha-lithio ethers and sulfides." Journal of the American Chemical Society, 1980 , 102, 6900-6903. Link

-

Trost, B. M.; Keeley, D. E.; Arndt, H. C.; Rigby, J. H.; Bogdanowicz, M. J. "New synthetic reactions.[1] Cyclobutane ring formation via spiroannulation."[1] Journal of the American Chemical Society, 1977 , 99, 3080-3088. Link

-

Fleming, I. "Organic Silicon Chemistry."[1] Comprehensive Organic Chemistry, 1979 , Vol 3, Pergamon Press. (Foundational text on

-silyl effects and Peterson olefination).

Sources

- 1. Bis(trimethylsilyl)sulfide - Wikipedia [en.wikipedia.org]

- 2. people.uleth.ca [people.uleth.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Benjamin-Mills > Bristol > Organic Synthesis > S, Se, Si, P [benjamin-mills.com]

- 7. dokumen.pub [dokumen.pub]

An In-depth Technical Guide to the Stability and Ring Strain of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

This guide provides a comprehensive analysis of the unique structural and electronic properties of 1-(trimethylsilyl)cyclopropyl phenyl sulfide, a molecule of significant interest to researchers and professionals in drug development and materials science. We will delve into the inherent ring strain of the cyclopropyl group and explore how the interplay between the electron-donating trimethylsilyl group and the multifaceted phenyl sulfide substituent modulates the ring's stability and reactivity.

The Enduring Intrigue of the Cyclopropyl Ring

The cyclopropane ring is a cornerstone of organic chemistry, valued for its ability to introduce conformational rigidity and unique spatial arrangements in molecular design.[1] However, its utility is intrinsically linked to its most defining characteristic: significant ring strain. This strain, estimated to be around 28 kcal/mol, arises from two primary sources:

-

Angle Strain: The sp³-hybridized carbon atoms in cyclopropane are forced into 60° bond angles, a severe deviation from the ideal 109.5° tetrahedral angle.[1][2] This geometric constraint leads to inefficient orbital overlap.

-

Torsional Strain: The planar nature of the three-membered ring results in the eclipsing of all C-H bonds, further contributing to its inherent instability.[2]

To accommodate this strain, the C-C bonding orbitals have increased p-character, resulting in what are often described as "banana bonds".[3][4] This unique bonding is also well-described by the Walsh orbital model, which posits that the cyclopropane ring possesses sp²-hybridized carbons with orbitals that have π-like character, enabling conjugation with adjacent substituents.[3][5][6] This π-character is a key factor in how substituents influence the ring's stability.

The Dual-Edged Sword: Substituent Effects on Cyclopropane Stability

Substituents can either stabilize or destabilize the cyclopropane ring through a combination of electronic and steric effects. The stability of a substituted cyclopropane is a delicate balance of these competing factors.[7] For instance, geminal fluorination is highly stabilizing due to anomeric-like interactions where the non-bonding electrons of fluorine donate into the antibonding σ* orbital of the adjacent C-F bond (nF → σ*CF).[7][8][9][10]

In the case of 1-(trimethylsilyl)cyclopropyl phenyl sulfide, we have two distinct and influential substituents at the same carbon atom, creating a complex interplay of electronic effects.

The Stabilizing Influence of the Trimethylsilyl Group

The trimethylsilyl (TMS) group is generally considered to be electron-releasing relative to carbon, a property attributed to the lower electronegativity of silicon.[11] This electron-donating nature can stabilize the cyclopropane ring in several ways:

-

Sigma (σ) Donation: The Si-C bond is a good σ-donor, which can donate electron density into the Walsh orbitals of the cyclopropane ring. This donation helps to alleviate the inherent electron deficiency of the strained ring.

-

Hyperconjugation: The σ-electrons of the C-H bonds in the methyl groups of the TMS substituent can interact with the cyclopropane ring orbitals, further contributing to its stabilization.

The Ambivalent Role of the Phenyl Sulfide Group

The phenyl sulfide group exerts a more complex influence, capable of both donating and withdrawing electron density through different mechanisms:

-

Pi (π) Donation: The lone pairs on the sulfur atom can participate in p-π conjugation with the cyclopropane ring's Walsh orbitals, a stabilizing interaction.

-

Sigma (σ) Withdrawal (Inductive Effect): Sulfur is more electronegative than carbon, leading to an inductive withdrawal of electron density from the cyclopropyl ring through the C-S σ-bond. This effect is generally destabilizing.

-

Aromatic Ring Effects: The phenyl group attached to the sulfur can further modulate these effects. Electron-donating or -withdrawing substituents on the phenyl ring can influence the electron density on the sulfur atom and, consequently, its interaction with the cyclopropane ring.

The overall effect of the phenyl sulfide group is a balance between these opposing forces. The conformation of the phenyl sulfide group relative to the cyclopropane ring will also play a crucial role in determining the extent of p-π conjugation.

Synergistic and Antagonistic Effects in 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

The simultaneous presence of the trimethylsilyl and phenyl sulfide groups at the C1 position of the cyclopropane ring leads to a unique electronic environment. The σ-donating TMS group and the potentially π-donating phenyl sulfide group can work in concert to stabilize the ring. However, the inductive withdrawal of the sulfide group opposes the stabilizing effects.

The net stability of 1-(trimethylsilyl)cyclopropyl phenyl sulfide is therefore a finely tuned balance of these electronic interactions. Computational studies are invaluable in dissecting these complex relationships and providing quantitative measures of stability.

Computational Insights into Stability and Ring Strain

Below is a table summarizing representative computational data for related substituted cyclopropanes, which can provide a qualitative understanding of the expected trends for the title compound.

| Compound | Substituent(s) | Key Geometric Feature | Calculated Strain Energy (kJ/mol) | Reference |

| Methylcyclopropane | -CH₃ | - | ~117.9 | [12] |

| 1,1-Dimethylcyclopropane | -CH₃, -CH₃ | - | 117.0 | [12] |

| Monofluorocyclopropane | -F | - | 137.9 | [12] |

| Hexafluorocyclopropane | -F (x6) | - | 260.0 | [12] |

Note: The strain energies are highly dependent on the computational method used.

The data illustrates that substituents significantly impact the strain energy. For 1-(trimethylsilyl)cyclopropyl phenyl sulfide, it is hypothesized that the combined electronic effects would lead to a moderate alteration of the ring's strain energy compared to the parent cyclopropane.

Implications for Drug Discovery and Organic Synthesis

Understanding the stability of substituted cyclopropanes is paramount for their application in various fields.

-

Drug Discovery: Cyclopropyl groups are frequently incorporated into drug candidates to enhance metabolic stability and control conformation.[13] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[13] The specific substituents on the ring can further fine-tune these properties.

-

Organic Synthesis: The inherent ring strain of cyclopropanes makes them valuable synthetic intermediates.[6] The substituents on the ring dictate the regioselectivity and stereoselectivity of ring-opening reactions. For example, donor-acceptor substituted cyclopropanes are activated for various cyclization and cycloaddition reactions.[6][14]

Experimental Protocols

The synthesis of 1-(trimethylsilyl)cyclopropyl phenyl sulfide can be approached through several synthetic strategies. A common method involves the generation of a lithiated cyclopropyl species followed by quenching with an appropriate electrophile.

Synthesis of 1-Lithiocyclopropyl Phenyl Sulfide

A precursor, 1,3-bis(phenylthio)propane, can be treated with n-butyllithium to generate 1-lithiocyclopropyl phenyl sulfide.[15][16]

Step-by-Step Protocol:

-

To a solution of 1,3-bis(phenylthio)propane in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 2.0-2.2 equivalents of n-butyllithium dropwise.

-

Stir the reaction mixture at 0 °C for the specified time to ensure complete formation of the lithiated species. The formation of the cyclopropyl anion is driven by the intramolecular displacement of one of the phenylthio groups.

Synthesis of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

The generated 1-lithiocyclopropyl phenyl sulfide can then be reacted with a silicon electrophile.

Step-by-Step Protocol:

-

To the solution of 1-lithiocyclopropyl phenyl sulfide at 0 °C, add a solution of trimethylsilyl chloride (TMSCl) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(trimethylsilyl)cyclopropyl phenyl sulfide.

Visualization of Concepts

Orbital Interactions

The following diagram illustrates the key orbital interactions that contribute to the stability of the substituted cyclopropane ring.

Caption: Key orbital interactions influencing stability.

Synthetic Workflow

This diagram outlines a typical experimental workflow for the synthesis and characterization of 1-(trimethylsilyl)cyclopropyl phenyl sulfide.

Caption: Synthesis and characterization workflow.

Conclusion

The stability and ring strain of 1-(trimethylsilyl)cyclopropyl phenyl sulfide are governed by a complex interplay of the inherent strain of the three-membered ring and the opposing and synergistic electronic effects of the silyl and sulfide substituents. The electron-donating trimethylsilyl group likely imparts a stabilizing effect, which is modulated by the dual electronic nature of the phenyl sulfide group. A thorough understanding of these principles is crucial for the rational design of novel molecules with tailored properties for applications in medicinal chemistry and materials science. Further computational and experimental studies are warranted to fully elucidate the nuanced structure-property relationships in this fascinating class of molecules.

References

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747. [Link]

-

Figshare. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. [Link]

-

Berger, D. J. (1997). Walsh Cyclopropane Molecular Orbitals. [Link]

-

Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. [Link]

-

ResearchGate. (2025). (PDF) Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

Berger, D. J. (1997). Walsh Cyclopropane Molecular Orbitals. [Link]

-

EPFL. (n.d.). Small Rings ‒ LCSO. [Link]

-

ACS Publications. (2016). Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. Organic Letters. [Link]

-

University of Calgary. (n.d.). CYCLOPROPANE RING STRAIN. [Link]

-

Beilstein Journals. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

Scribd. (n.d.). Walsh Cyclopropane Molecular Orbitals | PDF. [Link]

-

Wiley. (2015). Structure and Reactivity of the Cyclopropane Species. [Link]

-

MDPI. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. [Link]

-

ResearchGate. (2024). (PDF) Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]: The Activating Effect of the Cyclopropane Walsh Orbital. [Link]

-

PMC. (2022). Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. [Link]

-

Caltech Authors. (n.d.). The Electrical Effect of the Trimethylsilyl Group. [Link]

-

AWS. (n.d.). Catalytic Asymmetric Simmons-Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol. [Link]

-

Organic Syntheses. (n.d.). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. [Link]

-

Scite. (n.d.). A Simple, Highly Versatile Synthesis of Cyclopropyl Phenyl Sulfides. [Link]

-

Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. [Link]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

ResearchGate. (n.d.). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes | Request PDF. [Link]

-

Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

-

ACS Publications. (n.d.). Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides. Addition to carbonyl partners. Journal of the American Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 3. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 4. catalogimages.wiley.com [catalogimages.wiley.com]

- 5. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 6. epfl.ch [epfl.ch]

- 7. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]

- 12. figshare.com [figshare.com]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scite.ai [scite.ai]

- 16. pubs.acs.org [pubs.acs.org]

The Chemistry of Silyl-Substituted Cyclopropanes: Synthesis, Reactivity, and Applications in Drug Development

Executive Summary

Silyl-substituted cyclopropanes represent a uniquely powerful class of intermediates in modern organic synthesis and medicinal chemistry. The cyclopropane ring inherently provides conformational restriction and enhanced metabolic stability, making it a privileged pharmacophore in drug development[1]. The strategic installation of a silyl group onto this strained three-membered ring introduces a versatile synthetic handle. The silyl moiety not only offers steric shielding to direct highly stereoselective transformations but also provides profound electronic stabilization (via the β-silicon effect) during ring-opening cascades[2]. This technical guide synthesizes the state-of-the-art methodologies for constructing silylcyclopropanes, details their reactivity profiles, and provides self-validating experimental protocols for application scientists.

Mechanistic Foundations and Rationale

The physicochemical profile of the cyclopropyl ring is defined by the coplanarity of its three carbon atoms, unusually short C–C bonds (approx. 1.51 Å), and enhanced π-character[1]. When a silyl group is attached, the molecule gains distinct stereoelectronic properties:

-

Steric Trajectory Control: The bulky trialkyl- or arylsilyl group effectively blocks one face of the cyclopropane ring, forcing incoming reagents to attack from the less hindered trajectory.

-

The β-Silicon Effect: During heterolytic C–C bond cleavage, the developing empty p-orbital of the carbocation is stabilized by hyperconjugation from the adjacent C–Si σ-bond. This electronic causality dictates the regiochemistry of ring-opening reactions, allowing predictable access to 1,3-dipoles and allylic systems[2].

State-of-the-Art Synthetic Methodologies

Rhodium-Catalyzed Asymmetric Cyclopropanation

The reaction of α-silyl styrenes with aryldiazoacetates represents a premier route to optically active cis-cyclopropane carboxylates[3].

-

Causality of Catalyst Selection: The use of the dirhodium catalyst Rh2(S-PTAD)4 provides a highly constrained chiral pocket. The stereoselectivity is driven by the conjugation of the electron-rich aryl ring with the C=C bond, combined with π-stacking interactions between the substrate and the catalyst ligands. This forces the carbene intermediate into a specific spatial orientation, yielding absolute diastereocontrol (dr >99:1) and exceptional enantioselectivity (98–99% ee)[3].

Cobalt-Catalyzed Enantioselective Hydrosilylation

Achiral cyclopropenes can be directly converted into silylcyclopropanes via a cobalt-catalyzed hydrosilylation with arylsilanes[4].

-

Causality of Activation: Cyclopropenes possess immense inherent ring strain, making them highly susceptible to hydrometalation. A chiral cobalt(II) precatalyst is activated in situ by NaBHEt3 to form a highly active Co(I) or Co(III)-hydride species. The chiral ligand backbone dictates the facial selectivity of the incoming silane, providing an atom-economical (100%) addition that bypasses the need for hazardous diazo compounds[1][4].

2.3[1,4]-Wittig Rearrangement of Dihydropyrans

A novel ring-contraction approach utilizes 4-silyl-5,6-dihydropyrans to generate silylcyclopropanes via a selective[1,4]-Wittig rearrangement[5].

-

Causality of Base Selection: Deprotonation adjacent to the oxygen atom generates a migrating carbanion. While standard n-BuLi yields incomplete deprotonation and poor conversion, the use of the stronger, more sterically hindered sec-BuLi ensures rapid, quantitative anion formation. The carbanion then undergoes stereoselective [1,4]-migration, driven thermodynamically by the formation of the stable silyl-substituted three-membered ring[5].

Visualizing the Synthetic and Mechanistic Landscape

Fig 1. Convergent synthetic pathways to silyl-substituted cyclopropanes via distinct precursors.

Fig 2. Mechanistic pathway of Lewis acid-mediated ring opening stabilized by the β-silicon effect.

Quantitative Data Summary

The following table synthesizes the performance metrics of the primary methodologies discussed:

| Synthetic Method | Starting Materials | Catalyst / Reagent | Yield (%) | Selectivity | Atom Economy |

| Asymmetric Cyclopropanation | α-Silyl Styrenes + Diazoacetates | Rh2(S-PTAD)4 | Up to 99% | dr >99:1, ee 98–99% | Moderate (N₂ loss) |

| Enantioselective Hydrosilylation | Achiral Cyclopropenes + Arylsilanes | Chiral Co Complex | 75–95% | High ee/dr | 100% |

| Ring Contraction | 4-Silyl-5,6-dihydropyrans | sec-BuLi | 76–91% | Moderate dr | 100% |

Reactivity Profiles: Ring-Opening and Functionalization

Silylcyclopropanes are not merely end-products; they are highly reactive intermediates primed for downstream functionalization:

-